![molecular formula C14H10ClN3O2 B15179598 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- CAS No. 1032-87-7](/img/structure/B15179598.png)
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)-
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Overview
Description
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzotriazole ring substituted with a p-chlorophenoxyacetyl group, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- typically involves the reaction of 1H-benzotriazole with p-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1H-benzotriazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add p-chlorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the p-chlorophenoxyacetyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Chlorobenzotriazole: A derivative with enhanced corrosion inhibition efficiency.
1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent in organic synthesis.
The uniqueness of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- typically involves the reaction of benzotriazole with p-chlorophenoxyacetyl chloride. This reaction can be facilitated by various coupling agents and solvents to enhance yield and purity. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
1H-Benzotriazole derivatives have shown significant antimicrobial properties against various bacterial strains. In a study, compounds derived from benzotriazole exhibited activity against Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens . The presence of hydrophobic groups in the structure was noted to enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1H-Benzotriazole derivative A | E. coli | 12.5 µg/mL |
1H-Benzotriazole derivative B | Bacillus subtilis | 25 µg/mL |
1H-Benzotriazole derivative C | Pseudomonas fluorescens | 10 µg/mL |
Antitubercular Activity
Research indicates that certain derivatives of benzotriazole exhibit antitubercular activity by inhibiting crucial enzymes in the tuberculosis pathogen, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR). A molecular docking study revealed that these compounds bind effectively to the active sites of these enzymes, suggesting a mechanism for their inhibitory action .
Antiviral Activity
Benzotriazole derivatives have also been evaluated for their antiviral properties, particularly against Flaviviridae viruses such as Hepatitis C Virus (HCV). Studies demonstrated that N-alkyl derivatives of benzotriazole showed potent inhibitory effects on HCV helicase activity, with IC50 values around 6.5 µM . This highlights their potential as antiviral agents.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various benzotriazole derivatives were tested against standard antibiotics. The results showed that some compounds were as effective as penicillin G against specific bacterial strains, indicating their potential as alternative antimicrobial agents .
Case Study 2: Antitubercular Properties
A series of synthesized benzotriazole compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Results indicated a dose-dependent response with significant growth inhibition at concentrations as low as 25 µg/mL .
Properties
CAS No. |
1032-87-7 |
---|---|
Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |
InChI Key |
RMYUXWIJYIQJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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